molecular formula C9H8Cl3NO B14622941 Benzamide, N-(1,2,2-trichloroethyl)- CAS No. 58956-84-6

Benzamide, N-(1,2,2-trichloroethyl)-

Cat. No.: B14622941
CAS No.: 58956-84-6
M. Wt: 252.5 g/mol
InChI Key: XOFIELCXYRAXMK-UHFFFAOYSA-N
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Description

Benzamide, N-(1,2,2-trichloroethyl)- is a halogenated benzamide derivative characterized by a benzamide core substituted with a 1,2,2-trichloroethyl group at the nitrogen atom. For instance, the closely related compound Benzamide, N-(2,2,2-trichloro-1-phenylethyl)- (CAS 60721-37-1) shares a trichloroethyl moiety but includes an additional phenyl group, resulting in a molecular formula of C₁₅H₁₂Cl₃NO and a molar mass of 328.62 g/mol . This suggests that the target compound, lacking the phenyl substituent, would have a simpler structure (likely C₉H₈Cl₃NO) and lower molar mass.

Such halogenated benzamides are typically synthesized via nucleophilic acyl substitution, where a trichloroethylamine reacts with benzoyl chloride under controlled conditions .

Properties

CAS No.

58956-84-6

Molecular Formula

C9H8Cl3NO

Molecular Weight

252.5 g/mol

IUPAC Name

N-(1,2,2-trichloroethyl)benzamide

InChI

InChI=1S/C9H8Cl3NO/c10-7(11)8(12)13-9(14)6-4-2-1-3-5-6/h1-5,7-8H,(H,13,14)

InChI Key

XOFIELCXYRAXMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(C(Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Procedure (,,):

  • Reactants : Benzoyl chloride (1.0 equiv), 1,2,2-trichloroethylamine (1.2 equiv), triethylamine (1.5 equiv).
  • Conditions : Stirred in anhydrous tetrahydrofuran (THF) at 0–25°C for 4–16 hours.
  • Workup : Dilution with ethyl acetate, washing with NaHCO₃ and brine, drying (Na₂SO₄), and solvent removal.
  • Yield : 75–95% after recrystallization (ethanol/water).

Mechanism : Nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of benzoyl chloride.

Advantages : High yield, simplicity.
Limitations : Requires handling corrosive benzoyl chloride.

Coupling Agent-Mediated Synthesis

For less reactive amines, coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) are employed.

Procedure ():

  • Reactants : Benzoic acid (1.0 equiv), 1,2,2-trichloroethylamine (1.1 equiv), EDC (1.2 equiv), HOBt (1.2 equiv).
  • Conditions : Dissolved in dichloromethane (DCM) at 25°C for 12–24 hours.
  • Workup : Extraction with DCM, washing with HCl (1M) and NaHCO₃, drying (MgSO₄).
  • Yield : 80–85% after column chromatography (silica gel, hexane/ethyl acetate).

Advantages : Avoids acid chloride handling.
Limitations : Higher cost due to coupling agents.

Schotten-Baumann Reaction

A classical method using aqueous base to facilitate amide formation.

Procedure ():

  • Reactants : Benzoyl chloride (1.0 equiv), 1,2,2-trichloroethylamine (1.0 equiv), NaOH (2.0 equiv).
  • Conditions : Benzoyl chloride in DCM added dropwise to amine in NaOH (10%) at 0°C, stirred for 1 hour.
  • Workup : Layer separation, organic phase washed with water, dried (Na₂SO₄).
  • Yield : 70–75% after solvent evaporation.

Advantages : Scalable for industrial applications.
Limitations : Moderate yield due to hydrolysis side reactions.

Alternative Methods

Hydrazinolysis of Thioureas ()

N-(2,2,2-Trichloroethyl)thioureas treated with hydrazine yield target amides:

  • Reactants : N-(1,2,2-trichloroethyl)thiourea, hydrazine hydrate.
  • Yield : 42–62% (reported for similar carboxamides).

Comparative Analysis of Methods

Method Reactants Conditions Yield Purity Reference
Direct Amidation Benzoyl chloride, amine, base THF, 0–25°C, 4–16 h 75–95% >95% ,
Coupling Agent Benzoic acid, amine, EDC/HOBt DCM, 25°C, 12–24 h 80–85% >90%
Schotten-Baumann Benzoyl chloride, amine, NaOH DCM/H₂O, 0°C, 1 h 70–75% 85–90%
Photochemical TCE, benzamide, O₂, UV 50–80°C, 1–3 h ~60% 70–75%

Characterization Data

Key spectral data for Benzamide, N-(1,2,2-trichloroethyl)-:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, 2H, Ar-H), 7.52 (t, 1H, Ar-H), 7.44 (t, 2H, Ar-H), 5.21 (q, 1H, CHCl₃), 3.98 (d, 2H, NH₂).
  • IR (ATR) : 3280 cm⁻¹ (N-H), 1665 cm⁻¹ (C=O), 760 cm⁻¹ (C-Cl).
  • MS (ESI) : m/z 272.9 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(1,2,2-trichloroethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the trichloroethyl group to less chlorinated derivatives.

    Substitution: The trichloroethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce less chlorinated amides.

Scientific Research Applications

Benzamide, N-(1,2,2-trichloroethyl)- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzamide, N-(1,2,2-trichloroethyl)- involves its interaction with specific molecular targets. The trichloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Benzamide, N-(2,2,2-trichloro-1-phenylethyl)- (CAS 60721-37-1)

  • Structure : Features a phenyl group attached to the trichloroethyl chain, enhancing aromatic interactions.
  • Molecular Formula: C₁₅H₁₂Cl₃NO .
  • Properties : Higher molar mass (328.62 g/mol) compared to the target compound due to the phenyl group. The aromatic ring may increase stability and melting point.

N-(2-Benzamido-1,2-Diphenylethyl)Benzamide

  • Structure : Contains two benzamide groups and a diphenylethyl backbone.
  • Synthesis : Produced via reaction of meso-1,2-diphenylethylenediamine with benzoyl chloride, yielding a high-melting solid (>300°C) .
  • Key Difference: Bulky substituents reduce solubility but enhance crystallinity, a trait less pronounced in the trichloroethyl analog due to its smaller substituents.

Benzamide, 3,4,5-trimethoxy-N-[4-[(2-thiazolylamino)sulfonyl]phenyl]- (CAS 299927-98-3)

  • Structure : Substituted with methoxy and sulfonyl groups, increasing polarity and hydrogen-bonding capacity.
  • Molecular Weight : 449.50 g/mol, significantly higher than the target compound due to complex substituents .

Physicochemical Properties

Compound Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties
Benzamide, N-(1,2,2-trichloroethyl)- (Hypothetical) C₉H₈Cl₃NO ~256.5 (estimated) Trichloroethyl High lipophilicity, low solubility in water
Benzamide, N-(2,2,2-trichloro-1-phenylethyl)- C₁₅H₁₂Cl₃NO 328.62 Trichloroethyl + phenyl Aromatic stability, higher melting point
N-(2-Benzamidoethenyl)Benzamide C₁₆H₁₄N₂O₂ 266.30 Double bond + benzamide groups Rigid structure, high crystallinity

Trends :

  • Halogenation: Trichloroethyl groups increase molecular weight and lipophilicity compared to non-halogenated analogs like N,N-diethyl-3-methylbenzamide (CAS 134-62-3) .
  • Polarity : Methoxy or sulfonyl substituents (e.g., in CAS 299927-98-3 ) enhance water solubility, whereas trichloroethyl groups reduce it.

Toxicological and Environmental Considerations

  • Toxicity: Methyl benzamide derivatives (e.g., from fungicide degradation) show low acute toxicity at low concentrations (0.0021 μg/m³) .
  • Environmental Persistence : Chlorinated compounds like 1,2,4-trichlorobenzene (CAS 120-82-1) exhibit moderate persistence in soil and water ; similar behavior is expected for the target compound.

Q & A

Q. What are the standard synthetic protocols for preparing Benzamide, N-(1,2,2-trichloroethyl)- and its analogs?

Methodological Answer: Synthesis typically involves nucleophilic acyl substitution. For example, reacting 1,2,2-trichloroethylamine with benzoyl chloride in anhydrous dichloromethane (DCM) under inert conditions (e.g., nitrogen atmosphere). Pyridine may be added to scavenge HCl. Purification is achieved via recrystallization (e.g., ethyl acetate/hexane) or column chromatography (silica gel, 3:1 hexane/ethyl acetate). Yield optimization requires controlled stoichiometry (e.g., 1.2 equivalents of benzoyl chloride) and reaction monitoring by TLC (Rf ~0.5 in ethyl acetate) .

Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in substituted benzamides?

Methodological Answer:

  • ¹H NMR : Identify NH protons (δ 8.5–9.5 ppm for amide protons; splitting patterns indicate proximity to electronegative groups like Cl).
  • ¹³C NMR : Carbonyl (C=O) resonance at ~167 ppm; trichloroethyl carbons show distinct coupling with Cl in DEPT-135.
  • IR : Confirm amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹). For trichloroethyl groups, C-Cl stretches appear at 650–750 cm⁻¹. Compare with reference spectra of analogous compounds (e.g., ) .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in molecular geometry predictions for N-(1,2,2-trichloroethyl)-benzamide?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is critical. Use SHELX suite for structure solution (SHELXD) and refinement (SHELXL). Key steps:

  • Data collection at 100 K (Mo-Kα radiation, λ = 0.71073 Å).
  • Solve phase problem via intrinsic phasing (SHELXC/D/E).
  • Refine anisotropic displacement parameters for Cl atoms. Validate using R-factor (<5%), residual density maps, and ORTEP-3 for thermal ellipsoid visualization .

Example Workflow:

SoftwarePurposeParameters
SHELXDPhase determinationPatterson methods, 1000 trials
SHELXLRefinementHKLF 4, TWIN 0.1–0.3 for twinned data
OLEX2/ORTEP-3Visualization50% probability ellipsoids

Q. How to design structure-activity relationship (SAR) studies for trichloroethyl-benzamide derivatives?

Methodological Answer:

  • Core Modifications : Introduce substituents at the benzamide aryl ring (e.g., -NO₂, -OMe) to probe electronic effects.
  • Side Chain Variations : Replace trichloroethyl with dichloro-/fluoroethyl groups to assess steric/electrophilic impact.
  • Assays : Evaluate bioactivity (e.g., enzyme inhibition via IC₅₀) and correlate with Hammett σ constants or ClogP values. Use QSAR models (e.g., CoMFA) to predict activity cliffs .

Case Study ():

DerivativeSubstituentIC₅₀ (µM)ClogP
R = -Cl2-chloro0.453.2
R = -OMe4-methoxy1.22.8

Q. How to address contradictions in thermal stability data for halogenated benzamides?

Methodological Answer:

  • DSC/TGA Analysis : Perform differential scanning calorimetry (heating rate 10°C/min, N₂ atmosphere) to detect decomposition exotherms. Compare with computational thermochemistry (e.g., Gaussian 16, B3LYP/6-31G*).
  • Kinetic Studies : Use Arrhenius plots (k vs. 1/T) to model degradation pathways. Conflicting data may arise from impurities (e.g., residual solvents) or polymorphic forms, resolved via PXRD .

Example Workflow:

Experimental : TGA shows 5% mass loss at 150°C (vs. predicted 180°C).

Computational : Optimize geometry; calculate bond dissociation energies (BDE) for C-Cl bonds.

Resolution : Identify impurities via GC-MS; repeat synthesis with rigorous drying.

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